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Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl alcohol

Cat. No.: B1296644

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dibenzyloxybenzyl alcohol, a key intermediate in various synthetic applications, including
dendrimer synthesis and drug development. Due to the limited availability of a complete,
published dataset for this specific molecule, this guide combines available information with
predicted spectroscopic data based on analogous compounds. Detailed experimental protocols
for its synthesis and characterization are also presented to support researchers and scientists
in its practical application.

Chemical Structure and Properties

IUPAC Name: [3,5-bis(phenylmethoxy)phenyllmethanol[1] Molecular Formula: C21H2003[1]
Molecular Weight: 320.4 g/mol [1] CAS Number: 24131-31-5[1]

Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

The synthesis of 3,5-dibenzyloxybenzyl alcohol is typically achieved through a Williamson
ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide. This reaction
involves the deprotonation of the hydroxyl groups of the starting material to form alkoxides,
which then act as nucleophiles to displace the bromide from benzyl bromide.

Synthetic Workflow
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Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
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Caption: Williamson ether synthesis of 3,5-Dibenzyloxybenzyl Alcohol.

Experimental Protocol: Synthesis

Preparation: To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in a suitable polar aprotic
solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate
(2.5 eq) or sodium hydride (2.2 eq).

Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (2.2 eq)
dropwise to the reaction mixture.

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and
monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into
ice-cold water.

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.
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Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for 3,5-
dibenzyloxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic protons
~7.30 - 7.50 m 10H
(benzyl groups)
Aromatic protons (H2,
~6.70 d 2H _
H6 of central ring)
Aromatic proton (H4
~6.60 t 1H _
of central ring)
~5.05 S 4H -O-CHz-Ph
~4.60 s 2H -CH2-OH
~2.00 brs 1H -OH

13C NMR (Predicted)
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Chemical Shift (6) ppm

Assignment

~160.0 C3, C5 (central ring)

~143.0 C1 (central ring)

~137.0 Quaternary C (benzyl groups)
~128.5 Aromatic CH (benzyl groups)
~128.0 Aromatic CH (benzyl groups)
~127.5 Aromatic CH (benzyl groups)
~105.0 C2, C6 (central ring)

~101.0 C4 (central ring)

~70.0 -O-CH2-Ph

~65.0 -CH2-OH

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~2) Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch

1600, 1495, 1450 Medium to Strong

Aromatic C=C stretch

1250 - 1000 Strong

C-O stretch (ether and alcohol)

750 - 690 Strong

Aromatic C-H bend

(monosubstituted)

Mass Spectrometry (MS)

While a full high-resolution mass spectrum is not readily available, the expected molecular ion

peak and key fragments are presented below.
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miz Interpretation

320.14 [M]* (Molecular lon)

302 [M - H20]*

229 [M - C7H7]* (Loss of benzyl group)
91 [C7H7]* (Tropylium ion, base peak)
79 [CeH7]*

Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified 3,5-
dibenzyloxybenzyl alcohol in about 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-
ds) in an NMR tube.

Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

'H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to
obtain a good signal-to-noise ratio.

13C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans
will likely be necessary compared to *H NMR.

IR Spectroscopy

o Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared.

¢ Instrumentation: Record the spectrum on an FTIR spectrometer.

o Data Acquisition: Typically, scan the range from 4000 to 400 cm~1.
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Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol or acetonitrile).

 Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass
range (e.g., m/z 50-500).

Logical Workflow for Spectral Interpretation

Spectroscopic Data Interpretation Workflow
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Caption: Logical workflow for the structural confirmation of 3,5-Dibenzyloxybenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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